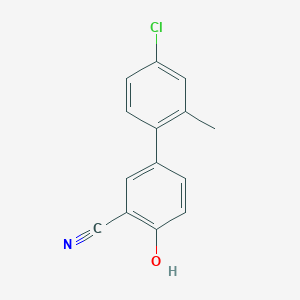
4-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95% (4-MCP-2-CN) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 114-117°C and a boiling point of 300°C. It is also known as 4-MCP-2-CN or 4-Chloro-3-methylphenyl-2-cyanophenol and is used in a variety of applications, ranging from organic synthesis to analytical chemistry. In particular, 4-MCP-2-CN is used in the synthesis of certain pharmaceuticals, pesticides, and other industrial compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
4-MCP-2-CN is widely used in scientific research for a variety of applications. It is used in the synthesis of certain pharmaceuticals, pesticides, and other industrial compounds. It is also used in the study of biochemical and physiological effects. For example, 4-MCP-2-CN has been used in the study of the effects of pesticides on the nervous system, as well as in the study of the effects of environmental toxins on the reproductive system. Additionally, 4-MCP-2-CN has been used in the study of the effects of environmental pollutants on the immune system.
Mechanism of Action
The mechanism of action of 4-MCP-2-CN is not yet fully understood. However, it is known to interact with certain proteins and enzymes in the body, leading to biochemical and physiological changes. For example, 4-MCP-2-CN has been shown to interact with certain enzymes involved in the metabolism of drugs, leading to altered drug metabolism. Additionally, 4-MCP-2-CN has been shown to interact with certain proteins involved in the regulation of gene expression, leading to altered gene expression.
Biochemical and Physiological Effects
4-MCP-2-CN has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to altered drug metabolism. Additionally, 4-MCP-2-CN has been shown to interact with certain proteins involved in the regulation of gene expression, leading to altered gene expression. Furthermore, 4-MCP-2-CN has been shown to interact with certain proteins involved in the regulation of cell growth and differentiation, leading to altered cell growth and differentiation.
Advantages and Limitations for Lab Experiments
4-MCP-2-CN is a useful compound for laboratory experiments due to its wide range of applications in scientific research. It is relatively easy to synthesize, and can be purified by recrystallization. Additionally, it is relatively stable and has a wide range of biochemical and physiological effects. However, it is important to note that 4-MCP-2-CN can be toxic if ingested, and should be handled with caution.
Future Directions
There are a number of potential future directions for 4-MCP-2-CN. For example, further research could be conducted into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of pharmaceuticals, pesticides, and other industrial compounds. Furthermore, further research could be conducted into its potential toxicity, as well as its potential interactions with other compounds. Finally, further research could be conducted into its potential use as a therapeutic agent.
Synthesis Methods
4-MCP-2-CN can be synthesized through a variety of methods. One method involves the reaction of 4-chloro-3-methylphenol and sodium cyanide in an aqueous solution at a temperature of approximately 80°C. This reaction results in the formation of 4-MCP-2-CN, which can then be purified by recrystallization. Another synthesis method involves the reaction of 4-chloro-3-methylphenol and sodium cyanide in an organic solvent, such as dichloromethane, at a temperature of approximately 80°C. This reaction also results in the formation of 4-MCP-2-CN, which can then be purified by recrystallization.
properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCRJYDAOSSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684812 |
Source


|
| Record name | 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenyl)-2-cyanophenol | |
CAS RN |
1261942-13-5 |
Source


|
| Record name | 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














